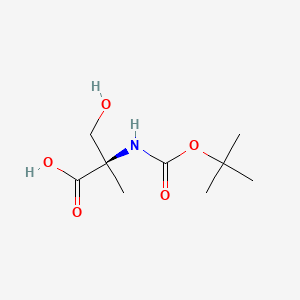
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor . It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic ring could undergo electrophilic aromatic substitution reactions .
Applications De Recherche Scientifique
Organic Synthesis
2-Isopropoxyphenylboronic acid: is commonly used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Sensor Development
Boronic acid derivatives are known for their ability to act as sensors . They can detect and measure substances like glucose or hydrogen peroxide due to their affinity for diols and reactive oxygen species. This makes them valuable in developing medical diagnostics and environmental monitoring tools.
Mécanisme D'action
Target of Action
It is structurally similar to propoxur , a carbamate non-systemic insecticide . Carbamate insecticides like Propoxur primarily target the enzyme acetylcholinesterase , which is essential for nerve function in insects, and its inhibition leads to the accumulation of acetylcholine, causing rapid knock-down of the insect .
Mode of Action
The compound’s mode of action is likely to be similar to that of Propoxur, given their structural similarity. Propoxur acts as a cholinesterase inhibitor . It irreversibly inactivates the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous nerve impulses, leading to the paralysis and eventual death of the insect .
Biochemical Pathways
Based on its similarity to propoxur, it can be inferred that it affects the cholinergic pathway . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, disrupting the normal functioning of the nervous system .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may potentially form, are only marginally stable in water . This could impact the compound’s bioavailability.
Result of Action
Based on its structural similarity to propoxur, it can be inferred that the compound’s action would result in the disruption of the nervous system of insects, leading to their paralysis and eventual death .
Action Environment
It’s worth noting that boronic acids and their esters, which this compound may potentially form, rapidly break down in alkaline solution . This suggests that the pH of the environment could significantly influence the compound’s action and stability .
Propriétés
IUPAC Name |
8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILAWFRZPFHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)


![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)


